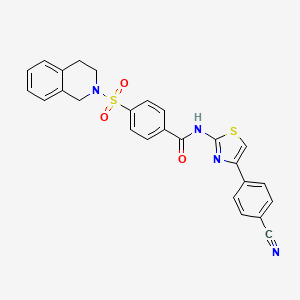

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It’s often used in research and development .

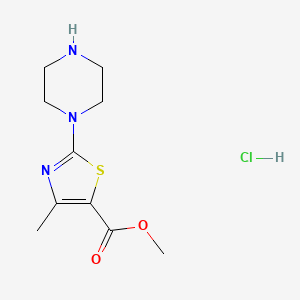

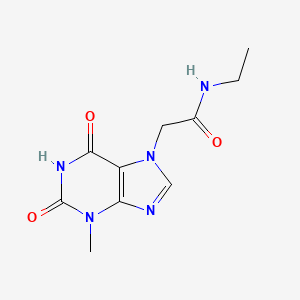

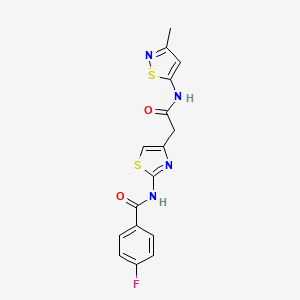

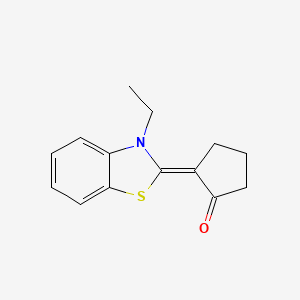

Molecular Structure Analysis

The molecular structure of “methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” can be represented by the InChI code: 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .Physical and Chemical Properties Analysis

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It has a molecular weight of 191.62 g/mol and a melting point of 165-166°C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits unique molecular structures and hydrogen bonding patterns in its various forms. For instance, in one study, the molecules were linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showing intricate molecular interactions (Portilla et al., 2007). Another study highlighted the formation of hydrogen-bonded chains of edge-fused rings in certain derivatives, demonstrating diverse structural possibilities for this compound (Portilla et al., 2007).

Synthesis and Catalytic Properties

This compound has been involved in the synthesis of various ligands, such as multidendate ligand types, and the evaluation of their catalytic properties. A study synthesized different ligands using this compound and examined their catalytic properties, especially in the oxidation of catechol substrate to quinone with dioxygen (Boussalah et al., 2009).

Catalysis in Organic Reactions

This compound has been used in catalyzing various organic reactions. For example, it was used in the lipase-catalyzed regioselective methanolysis of certain dipyrazolides, which is significant for preparing optically pure regioisomers with potential applications in organic synthesis (Kao & Tsai, 2016).

Formation of Supramolecular Structures

Studies have demonstrated the formation of supramolecular structures using this compound. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, exhibited polarized structures and formed chains of edge-fused rings through hydrogen bonds, indicating potential in the development of novel molecular architectures (Portilla et al., 2007).

Applications in Novel Compound Synthesis

This compound has been used in the synthesis of various novel compounds, such as pyrrole, pyrazole, and pyridazine derivatives. These derivatives have potential applications in diverse fields like pharmaceuticals and materials science (Stanovnik et al., 2006).

Antimicrobial and Anticorrosive Properties

Some studies have synthesized derivatives of this compound and evaluated them for their antimicrobial and anticorrosive properties, showing the compound's potential in these applications (Missoum et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWZADZFYVRMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2437209.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)

![1,3,6,7-tetramethyl-8-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)